molecular formula C8H6F4OS B2813294 1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene CAS No. 2309467-91-0

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene

Cat. No. B2813294
CAS RN: 2309467-91-0
M. Wt: 226.19
InChI Key: NHUPQHJCYRSPKO-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene is a chemical compound with the molecular formula C8H6F4OS. It is commonly known as FMOTB and is used in various scientific research applications. FMOTB is a white to light yellow powder that is sparingly soluble in water but soluble in organic solvents.

Scientific Research Applications

Fluorination and Derivative Formation

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene and its derivatives are extensively used in the fluorination of ketones and other organic molecules. The compound acts as a fluorine atom transfer reagent in various chemical processes. For instance, it's been employed in direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones without prior activation of the target molecules, yielding α-fluoro derivatives with high specificity and yield (Stavber, Jereb, & Zupan, 2002).

Crystal Structure and Molecular Interaction

The compound is also significant in the synthesis and analysis of crystal structures. Its ability to form specific structural arrangements is studied for its potential applications in material science and pharmaceuticals. For example, the synthesis of specific derivatives of 1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene, like 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been reported, detailing the crystal structure and intermolecular interactions within the crystal lattice (Liang, 2009).

Nucleophilic Aromatic Substitution

The compound serves as a precursor for nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry for introducing various functional groups into aromatic systems. The fluoro and methoxy groups in the compound significantly influence the reactivity and selectivity of these reactions. Research indicates successful application in synthesizing novel (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Material Science and Liquid Crystal Studies

In material science, especially in the study of liquid crystals, the compound's derivatives are of interest due to their molecular ordering properties. Detailed computational analysis of molecular ordering, focusing on translatory and orientational motions, provides insights into the peculiarities of molecular ordering and helps in the construction of models for the structures in different interaction modes (Ojha & Pisipati, 2003).

properties

IUPAC Name

1-fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4OS/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUPQHJCYRSPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene

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